![molecular formula C16H10F3NO B12543699 Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- CAS No. 143360-89-8](/img/structure/B12543699.png)
Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- is a chemical compound with the molecular formula C16H10F3NO. This compound is known for its unique structure, which includes a trifluoromethyl group and a phenylethynyl group attached to an acetamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- typically involves the reaction of 2-(phenylethynyl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, with additional steps for purification and quality control to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl and phenylethynyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mecanismo De Acción
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenylethynyl group contribute to its reactivity and ability to interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, 2,2,2-trifluoro-N-phenyl-: Similar in structure but lacks the phenylethynyl group.
Acetamide, 2,2,2-trifluoro-N-methyl-: Contains a methyl group instead of the phenylethynyl group.
Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)-: Features a trimethylsilyl group in place of the phenylethynyl group.
Uniqueness
Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- is unique due to the presence of both the trifluoromethyl and phenylethynyl groups. These groups confer distinct chemical properties, making it a valuable compound for various research applications. Its structure allows for diverse chemical reactions and interactions, setting it apart from similar compounds.
Propiedades
Número CAS |
143360-89-8 |
|---|---|
Fórmula molecular |
C16H10F3NO |
Peso molecular |
289.25 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[2-(2-phenylethynyl)phenyl]acetamide |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)15(21)20-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,(H,20,21) |
Clave InChI |
NGYWXNYZKOIHBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


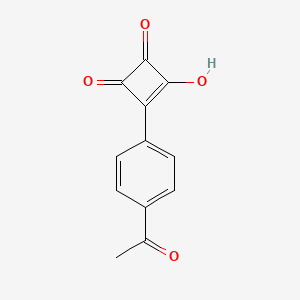

![5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one](/img/structure/B12543641.png)
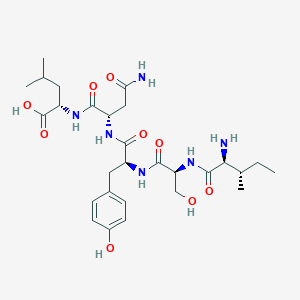

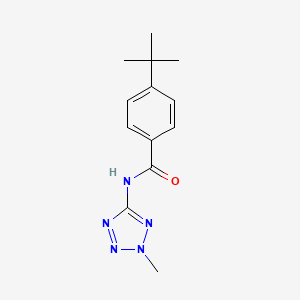




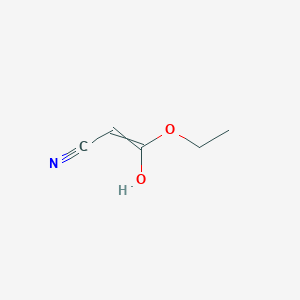
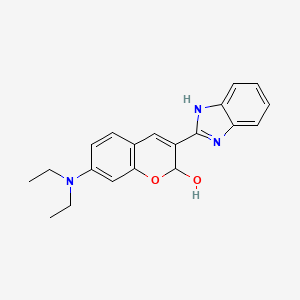

![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
